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Compound of Interest

Compound Name: Tovopyrifolin C

Cat. No.: B15596050

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovopyrifolin C, a member of the xanthone class of natural products, has been isolated from
the stem bark of Calophyllum venulosum. The structural elucidation of this compound is critical
for understanding its potential pharmacological activities and for guiding synthetic efforts. This
technical guide provides a comprehensive overview of the spectral data for Tovopyrifolin C,
including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. Detailed experimental protocols and a proposed mass spectrometry
fragmentation pathway are also presented to aid researchers in the identification and
characterization of this and related compounds.

Data Presentation

The following tables summarize the key quantitative spectral data for Tovopyrifolin C,
facilitating easy reference and comparison.

ble 1: : t ifolin C

Mass-to-Charge Ratio

lonization Mode Inferred Molecular Formula
(m/z)

GC-MS [M]+ 274 C14H1006[1]

ESI-MS/MS (Predicted) [M+H]*+ 275.05 C14H1106*[2]
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Table 2: *H NMR Spectroscopic Data for Tovopyrifolin C
(400 MHz, CDCI5)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
13.11 S 1H - 1-OH[1]
9.48 s 1H - 3-OH[1]
9.26 s 1H - 5-OH[1]
7.64 dd 1H 75,18 H-8[1]
7.34 dd 1H 8.2,1.8 H-6[1]
7.28 t 1H 75 H-7[1]
6.52 S 1H - H-4[1]
3.86 s 3H - 2-OCHS3[1]

Table 3: **C NMR Spectroscopic Data for Tovopyrifolin C
(100 MHz, CDCIs)
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Chemical Shift (8) ppm Carbon Type Assighment
182.5 C C-9
163.7 C C-1
161.9 C C-3
158.4 C C-4a
156.0 C C-5
139.1 C C-10a
134.5 CH C-7
124.9 CH C-6
121.2 CH C-8
104.3 C C-8a
102.8 C C-2
98.6 C C-9%a
94.7 CH C-4
60.7 OCHs 2-OCHs

Table 4: Infrared (IR) Spectroscopy Data for

Tovopyrifolin C

Wavenumber (cm~?)

Assignment

3468

O-H stretching (phenolic hydroxyl groups)[3]

1658

C=0 stretching (xanthone carbonyl group)[3]

1616, 1584, 1541

C=C stretching (aromatic ring)[3]

1464

C-H bending]3]

1218, 1164, 1124

C-O stretching (ether and phenol)[3]

854

C-H out-of-plane bending[3]
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Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These
protocols are based on standard practices for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of Tovopyrifolin C.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of purified Tovopyrifolin C in 0.5 mL
of deuterated chloroform (CDCIs).

e 'H NMR Acquisition:

o Acquire a one-dimensional proton NMR spectrum.

o Set the spectral width to cover the range of -2 to 15 ppm.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Reference the chemical shifts to the residual solvent signal of CDCls (& 7.26 ppm).
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Reference the chemical shifts to the solvent signal of CDCIs (0 77.16 ppm).
e 2D NMR Acquisition (Optional but Recommended):

o Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) to aid in the complete assignment of proton and carbon signals.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of Tovopyrifolin C
and to study its fragmentation pattern.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid
Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

Procedure (LC-Q-TOF):

e Sample Preparation: Prepare a stock solution of Tovopyrifolin C in methanol (1 mg/mL).
Serially dilute to working concentrations (e.g., 1-1000 ng/mL) in a methanol:water (1:1, v/v)
mixture.[2]

o Chromatographic Separation:
o Use a C18 reverse-phase column.

o Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and
mobile phase B (e.g., acetonitrile with 0.1% formic acid).

o Atypical gradient could be 5% B to 95% B over 10 minutes.[2]

e Mass Spectrometry Analysis:
o Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
o Acquire full scan mass spectra over a mass range of m/z 100-500.

o Perform tandem MS (MS/MS) experiments on the protonated molecule [M+H]* to obtain
fragmentation data.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in Tovopyrifolin C.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory.
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Procedure:
e Background Spectrum: Record a background spectrum of the empty ATR crystal.

o Sample Analysis: Place a small amount of the solid, purified Tovopyrifolin C onto the ATR
crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the IR spectrum over a range of 4000 to 400 cm~2.

o Data Processing: The resulting spectrum should be displayed in terms of transmittance or
absorbance.

Mandatory Visualization

Experimental Workflow for Spectral Analysis of
Tovopyrifolin C
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Caption: Workflow for the isolation and spectral analysis of Tovopyrifolin C.

Proposed MS/MS Fragmentation Pathway of
Tovopyrifolin C

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15596050?utm_src=pdf-body-img
https://www.benchchem.com/product/b15596050?utm_src=pdf-body
https://www.benchchem.com/product/b15596050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tovopyrifolin C [M+H]*
m/z 275.05

- CHs - H20 -CO

lon A lon B lonC
m/z 260.03 m/z 257.04 m/z 247.05

Co (6{0) Cco

lon D lon E lon F
m/z 232.03 m/z 229.04 m/z 219.05

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of protonated Tovopyrifolin C in MS/MS.[2]

Hypothetical Signaling Pathway Modulation by
Xanthones

While the specific signaling pathways affected by Tovopyrifolin C are not yet well-
documented, many xanthones are known to exhibit anti-cancer properties by modulating key
cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of
action for a xanthone derivative in a cancer cell, which could serve as a basis for future
investigation of Tovopyrifolin C.
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Caption: Hypothetical inhibition of pro-survival signaling pathways by Tovopyrifolin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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